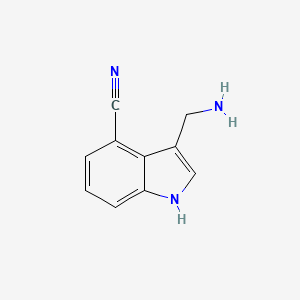
3-(Aminomethyl)-1H-indole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-1H-indole-4-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a carbonitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-(Aminomethyl)indole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of appropriate solvents, catalysts, and reaction temperatures. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .
化学反应分析
Types of Reactions
3-(Aminomethyl)-1H-indole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
3-(Aminomethyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(Aminomethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-(Aminomethyl)indole: Lacks the carbonitrile group.
4-Cyanoindole: Lacks the aminomethyl group.
3-(Aminomethyl)-1H-indole-2-carbonitrile: Has the carbonitrile group at the 2-position instead of the 4-position.
Uniqueness
3-(Aminomethyl)-1H-indole-4-carbonitrile is unique due to the presence of both the aminomethyl and carbonitrile groups at specific positions on the indole core. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
属性
CAS 编号 |
153310-49-7 |
|---|---|
分子式 |
C10H9N3 |
分子量 |
171.20 g/mol |
IUPAC 名称 |
3-(aminomethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H9N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H,5,12H2 |
InChI 键 |
YDPDHDYPGKBPAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC=C2CN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


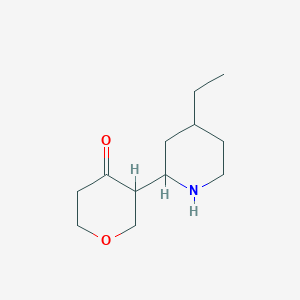
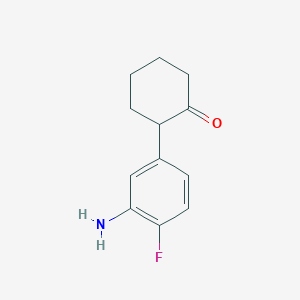
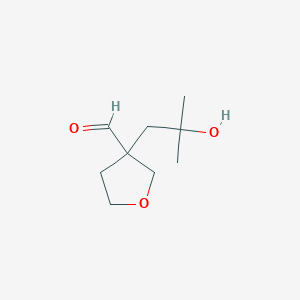
amine](/img/structure/B15272717.png)
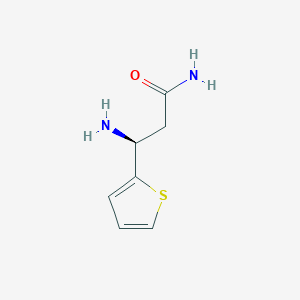

amine](/img/structure/B15272739.png)

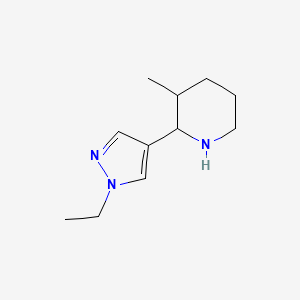
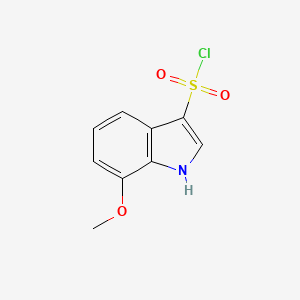
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
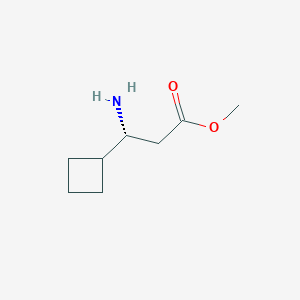
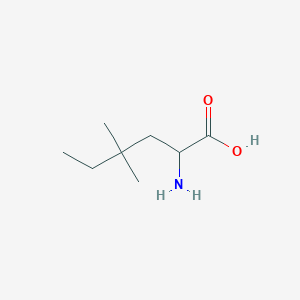
amine](/img/structure/B15272780.png)
